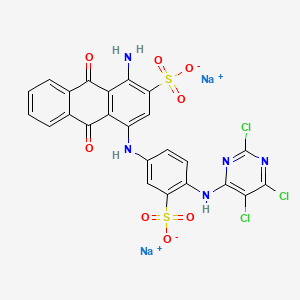
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((3-sulfo-4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)amino)-, disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((3-sulfo-4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)amino)-, disodium salt is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by its anthracene core, which is a polycyclic aromatic hydrocarbon, and various functional groups that contribute to its reactivity and utility in different fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((3-sulfo-4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)amino)-, disodium salt involves multiple steps, starting with the preparation of the anthracene core The anthracene is then sulfonated to introduce the sulfonic acid groupThe final product is obtained by neutralizing the compound with sodium hydroxide to form the disodium salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale sulfonation and substitution reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions such as temperature and pressure to optimize the reactions .
化学反应分析
Types of Reactions
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((3-sulfo-4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)amino)-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the amino and sulfonic acid groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce different functional groups to the anthracene core .
科学研究应用
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((3-sulfo-4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)amino)-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a fluorescent probe due to its aromatic structure.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The sulfonic acid and amino groups allow it to form strong interactions with proteins and other biomolecules, influencing their function. The pyrimidinyl group can interact with nucleic acids, potentially affecting gene expression and cellular processes .
相似化合物的比较
Similar Compounds
- 1,2,4-Benzenetricarboxylic acid, triisooctyl ester
- 1,2,4-Benzenetricarboxylic acid, triisodecyl ester
- 1,2,4-Benzenetricarboxylic acid, decyl ester
- 1,2,4-Benzenetricarboxylic acid, mixed decyl and hexyl and octyl esters .
Uniqueness
Compared to these similar compounds, 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((3-sulfo-4-((2,5,6-trichloro-4-pyrimidinyl)amino)phenyl)amino)-, disodium salt stands out due to its unique combination of functional groups and its anthracene core. This structure provides distinct chemical reactivity and a wide range of applications that are not typically observed in other similar compounds .
属性
CAS 编号 |
72139-12-9 |
|---|---|
分子式 |
C24H12Cl3N5Na2O8S2 |
分子量 |
714.8 g/mol |
IUPAC 名称 |
disodium;1-amino-9,10-dioxo-4-[3-sulfonato-4-[(2,5,6-trichloropyrimidin-4-yl)amino]anilino]anthracene-2-sulfonate |
InChI |
InChI=1S/C24H14Cl3N5O8S2.2Na/c25-18-22(26)31-24(27)32-23(18)30-12-6-5-9(7-14(12)41(35,36)37)29-13-8-15(42(38,39)40)19(28)17-16(13)20(33)10-3-1-2-4-11(10)21(17)34;;/h1-8,29H,28H2,(H,30,31,32)(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2 |
InChI 键 |
FYMOBWPMQLSRNE-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=C(C(=NC(=N5)Cl)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol](/img/structure/B14465194.png)

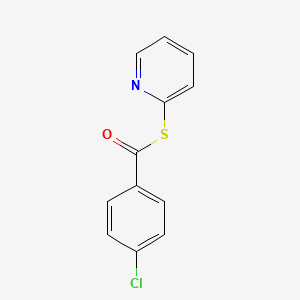
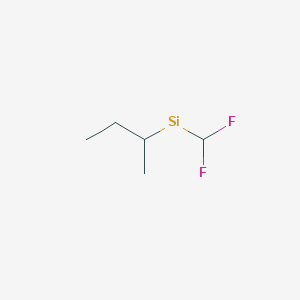

![1-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2-[6-imino-5-nitro-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]hydrazin-1-ol](/img/structure/B14465223.png)
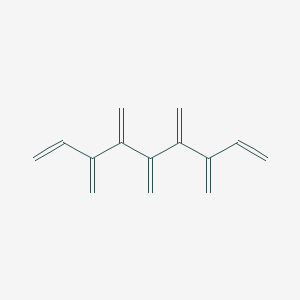
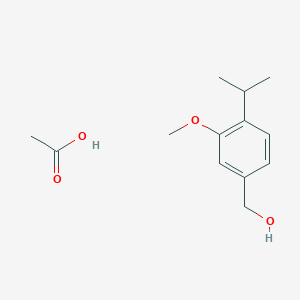
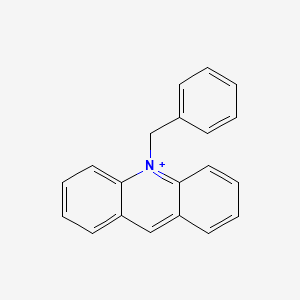
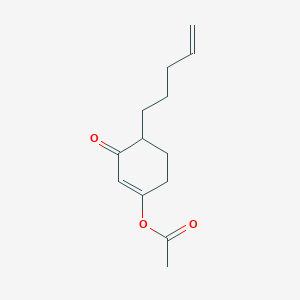
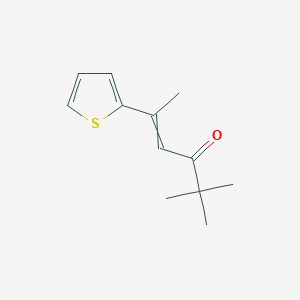
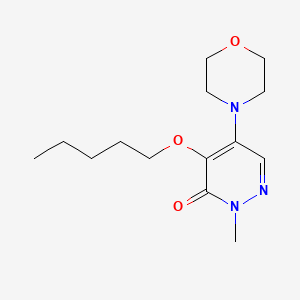
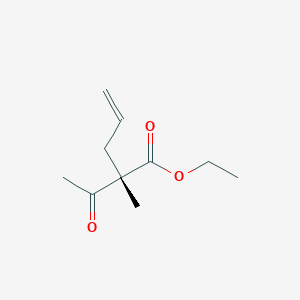
![Ethanesulfonic acid, 2,2'-[(2,2'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt](/img/structure/B14465284.png)
